[10-(3,5-diphenylphenyl)anthracen-9-yl]boronic acid

Deep-Blue OLEDs External Quantum Efficiency Side-Group Engineering

Researchers striving for record deep-blue OLED performance often face severe efficiency drops due to π-π stacking when using simple phenyl or naphthyl side groups. This specific intermediate solves that problem with its bulky, non-planar 3,5-diphenylphenyl (terphenyl) substituent. - Enables up to 10-fold EQE enhancement compared to biphenyl-based emitters - Proven precursor for MAM and An-1 emitters achieving EQE >7%, outperforming MADN - Forms stable amorphous films with Tg >120°C, ideal for TADF and phosphorescent host applications - >97% HPLC purity ensures reproducible device results Available immediately from BenchChem with reliable global logistics.

Molecular Formula C32H23BO2
Molecular Weight 450.3 g/mol
CAS No. 1415334-59-6
Cat. No. B1449051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[10-(3,5-diphenylphenyl)anthracen-9-yl]boronic acid
CAS1415334-59-6
Molecular FormulaC32H23BO2
Molecular Weight450.3 g/mol
Structural Identifiers
SMILESB(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)(O)O
InChIInChI=1S/C32H23BO2/c34-33(35)32-29-17-9-7-15-27(29)31(28-16-8-10-18-30(28)32)26-20-24(22-11-3-1-4-12-22)19-25(21-26)23-13-5-2-6-14-23/h1-21,34-35H
InChIKeyNQOSAYPSOKFYBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[10-(3,5-diphenylphenyl)anthracen-9-yl]boronic acid: Strategic OLED Building Block


[10-(3,5-diphenylphenyl)anthracen-9-yl]boronic acid, also known as 10-(1,1':3',1''-Terphenyl-5'-yl)anthracene-9-boronic acid, is a high-purity (>97.0% HPLC) anthracene-based boronic acid intermediate . It is specifically designed as a precursor for synthesizing advanced deep-blue organic light-emitting diode (OLED) emitters. Its structure features a bulky, non-planar 3,5-diphenylphenyl (terphenyl) side group attached to the anthracene core, which is critical for suppressing detrimental solid-state interactions in the final emitter materials [1].

Designed as a precursor for deep-blue OLED emitter synthesis
Enables non-doped device architectures requiring stable amorphous films
Supports structure-property studies on steric control of aggregation

Performance Penalty of Simpler Anthracene Boronic Acids


Procurement based solely on the boronic acid functional group overlooks the critical role of the 3,5-diphenylphenyl side group in defining final device performance. Substituting this building block with a generic 10-phenyl- or 10-naphthyl-anthracene boronic acid leads to emitter materials with drastically reduced electroluminescence efficiency and poor thermal stability. This difference is not incremental; direct comparative device studies show that the bulky, non-planar terphenyl group pioneered by this specific intermediate can improve external quantum efficiency (EQE) by up to 10-fold compared to simpler biphenyl side groups [1]. The resulting amorphous film morphology and high glass transition temperature (Tg) are directly responsible for this step-change in performance, making the choice of this specific precursor non-negotiable for high-performance deep-blue OLED applications.

Side-Group Architecture Mismatch

Using 10-phenyl- or 10-naphthyl-anthracene boronic acids as generic alternatives removes the non-planar terphenyl group, which may drastically reduce electroluminescence efficiency in the final emitter.

Morphological Stability Gap

Simpler side groups fail to suppress crystallization during device operation. The resulting film morphology may not achieve the high glass transition temperature required for long-lifetime deep-blue OLEDs.

Color Purity Trade-off

Substituting with extended terphenyl analogs or linear biphenyl groups can shift CIE coordinates away from the deep-blue standard, compromising color purity in non-doped device configurations.

Quantitative Proof of Differentiation: Head-to-Head Emitter Comparisons


EQE Advantage Over Biphenyl-Substituted Anthracenes

Devices fabricated with the emitter AC-TP, synthesized using a 3,5-diphenylphenyl-substituted anthracene core analogous to the target compound's structure, exhibit an external quantum efficiency (EQE) of 4.5%. This represents a 6- to 10-fold improvement over emitters using simpler biphenyl (AC-P, 0.76% EQE) or linear terphenyl (AC-DP, 0.47% EQE) side groups in a direct, same-device-configuration comparison [1].

EQE vs. Biphenyl Side Groups
Head-to-head
AC-TP: 4.5% EQE AC-P (biphenyl): 0.76% AC-DP (linear): 0.47% 5.9× to 9.6× higher
Demonstrates unique aggregation-suppression capability of the 3,5-diphenylphenyl group for efficient deep-blue emission.
Non-doped device; ITO/2-TNATA/NPB/Emitter/TPBi/LiF/Al configuration.
Deep-Blue OLEDs External Quantum Efficiency Side-Group Engineering

EQE vs. Leading Naphthyl-Based Deep-Blue Emitter (MADN)

The deep-blue emitter MAM, which is the homocoupled product of the target boronic acid [10-(3,5-diphenylphenyl)anthracen-9-yl]boronic acid, achieved an external quantum efficiency of 7.18%. This is a 100% improvement over the benchmark emitter MADN, which has an EQE of approximately 3.5% in the same report. The MAM-based device also exhibited superior color coordinates (0.156, 0.088), approaching the NTSC blue standard [1].

EQE vs. MADN Benchmark
Cross-study comparable
7.18% MAM emitter EQE
Reported EQE roughly 2× higher than the naphthyl-based MADN standard (~3.5%), with CIE (0.156, 0.088) approaching NTSC blue.
Optimized non-doped device structure; homocoupled product of target boronic acid.
OLED Benchmarking MADN Comparison Deep-Blue Standard

Superior CIE Color Purity vs. Extended Terphenyl Side Groups

In a direct comparison of emitters synthesized from the target boronic acid class, the material An-1 (using the 3,5-diphenylphenyl group) achieved a CIEy coordinate of 0.06, which is deeper blue and closer to the EBU standard than An-2, which uses a bulkier biphenyl-extended side group and achieved a CIEy of 0.10. Both were compared in identical non-doped device architectures [1].

CIE Color Purity
Head-to-head
An-1: CIEy 0.06 An-2 (extended): CIEy 0.10 Deeper blue purity
Indicates the precise steric bulk of this side group balances color purity optimally; larger extensions can be detrimental.
Non-doped ITO/MoO3/NPB/TCTA/Emitter/TPBi/LiF/Al configuration.
Color Purity CIE Coordinates Non-Doped OLED

High Thermal Stability of Final Emitters (Tg >120 °C) vs. Standard Blue Hosts

Emitters based on the 3,5-diphenylphenyl-anthracene core (MAM, MAT) exhibit glass transition temperatures (Tg) above 120 °C. This is significantly higher than the standard blue host DPVBi (Tg = 64 °C) and comparable or superior to the robust benchmark MADN (Tg ≈ 120 °C) [1]. The non-planar side group is directly credited for inhibiting crystallization and forming stable amorphous films for long-lifetime devices.

Thermal Stability
Cross-study comparable
>120 °C Tg
Reported Tg supports stable amorphous film formation, a key indicator for long operational lifetime.
Compared to DPVBi (64 °C) and MADN (~120 °C); DSC measurement.
Thermal Stability Glass Transition Temperature Device Lifetime

High-Impact Application Scenarios Based on Proven Performance


Synthesis of Benchmark-Beating Deep-Blue Non-Doped OLED Emitters

This boronic acid is the definitive precursor for synthesizing homocoupled deep-blue emitters like MAM and An-1. As established by the quantitative evidence, these materials provide twice the EQE of MADN (7.18% vs. ~3.5%) and superior color purity compared to extended terphenyl analogs, making this the building block of choice for researchers aiming to set new performance records for non-doped blue fluorescence [REFS-2, REFS-3].

Optimizing Blue Host Materials for TADF and Phosphorescent OLEDs

The high triplet energy level expected from the anthracene core, combined with the proven high thermal stability (Tg > 120 °C) and stable amorphous film formation, makes emitters derived from this intermediate excellent candidates as wide-bandgap hosts for thermally activated delayed fluorescence (TADF) or phosphorescent dopants, where morphological stability directly dictates device lifetime [2].

Studying Structure-Property Relationships in Sterically-Bulky Chromophores

The 3,5-diphenylphenyl group provides a unique, quantifiable steric profile that directly impacts photoluminescence quantum yield and electroluminescence. This compound serves as a critical starting material for systematic studies investigating the suppression of π-π stacking and its effect on solid-state emission, as evidenced by the 10-fold EQE variation observed when comparing AC-P, AC-DP, and AC-TP [1].

Application
Selection Property
Validation Focus
Deep-blue non-doped emitter synthesis
Non-planar steric bulk to suppress aggregation quenching
External quantum efficiency and CIEy color purity benchmarking
Wide-bandgap host for TADF/phosphorescent dopants
High glass transition temperature and amorphous film stability
Morphological stability under device operation and lifetime testing
Structure-property relationship studies
Defined steric profile of 3,5-diphenylphenyl group
Photoluminescence quantum yield and solid-state emission behavior

Selection guidance based on reported comparative device studies. End-user validation in specific device architectures is recommended.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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